Mirk-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mirk-IN-1 is a potent inhibitor of Dyrk1B (Mirk kinase) and Dyrk1A. It has IC50 values of 68±48 nM and 22±8 nM respectively .
Synthesis Analysis
Mirk-IN-1 is synthesized for research use only . The exact synthesis process is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of Mirk-IN-1 was modeled based on the crystal structure of Dyrk1a . The 3D structure of Mirk was not available, so a molecular modeling approach was used .Chemical Reactions Analysis
Mirk-IN-1 is a potent inhibitor of Dyrk1B and Dyrk1A . It had an EC50 of 1.9 ±0.2 mmol/L on SW620 cells . At a much higher concentration of 10 mmol/L in a kinase assay, Mirk-IN-1 inhibited the activities of DYRK1A, ABL, FLT3, and MARK1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Mirk-IN-1 include a molecular weight of 498.32 and a formula of C23H17Cl2N5O4 . It is a solid substance with a white to off-white color . It is soluble in DMSO at 2 mg/mL (4.01 mM) but is insoluble in water .科学研究应用
Targeted Cancer Therapy
Mirk-IN-1: , as a kinase inhibitor, has shown promise in targeted cancer therapy. It is particularly effective against cancers where the Mirk/Dyrk1B kinase is overexpressed, which often correlates with poor patient prognosis . By inhibiting this kinase, Mirk-IN-1 can disrupt the cell cycle regulation in cancer cells, potentially leading to their death and improving treatment outcomes.
Ovarian Cancer Treatment
In ovarian cancer, approximately 75% of tumors express Mirk/Dyrk1B kinase, making Mirk-IN-1 a valuable therapeutic agent . It helps maintain cancer cells in a quiescent state, which is often a defense mechanism against harsh conditions within the tumor mass. Mirk-IN-1’s ability to disrupt this state can make cancer cells more vulnerable to treatment.
Pancreatic Cancer Survival
Mirk-IN-1 has been identified as a crucial factor in the survival of quiescent pancreatic cancer cells . These cells often survive treatment by remaining inactive, but Mirk-IN-1 can interfere with this survival mechanism. By targeting the antioxidant genes mediated by Mirk/Dyrk1B kinase, Mirk-IN-1 can reduce the viability of these otherwise resistant cancer cells.
作用机制
Target of Action
Mirk-IN-1 is a potent inhibitor of Dyrk1B (also known as Mirk kinase) and Dyrk1A . Dyrk1B is a promising pharmacological target in cancer as it is overexpressed in many tumors, and its overexpression is correlated with patients’ poor prognosis .
Mode of Action
Mirk-IN-1 interacts with its targets, Dyrk1B and Dyrk1A, by inhibiting their activity . Dyrk1B acts as a negative cell cycle regulator, maintaining the survival of quiescent cancer cells and conferring their resistance to chemotherapies . The majority of Mirk-IN-1 inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects with other kinases, especially with the highly similar Dyrk1A .
Biochemical Pathways
Mirk-IN-1 affects the Mitogen-Activated Protein (MAP) kinase pathways . These pathways control intracellular events including acute responses to hormones and major developmental changes in organisms . Mirk/Dyrk1B can influence the MAPK/ERK signaling pathway, which mediates the cell cycle and survival of cancer cells .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Mirk-IN-1 are crucial for its bioavailability . . It’s important to note that the optimization of the ADME properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .
Result of Action
The inhibition of Dyrk1B by Mirk-IN-1 can lead to apoptosis in pancreatic cancer cell lines, thus inhibiting their clonogenic growth . Many studies have demonstrated the valuable therapeutic effect of Mirk/Dyrk1B inhibitors in cancer cell lines, mouse xenografts, and patient-derived 3D-organoids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mirk-IN-1. Gene expression can be altered by environmental factors such as food, drugs, or exposure to toxins . These changes can range from small to so significant that certain genes in our system can be turned off or on when they are supposed to be the opposite way . .
属性
IUPAC Name |
N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKBSRPVZZLCJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirk-IN-1 |
Q & A
Q1: How does Mirk/Dyrk1B kinase inhibition affect quiescent pancreatic cancer cells?
A1: Mirk/Dyrk1B kinase is found at elevated levels in quiescent (G0) pancreatic cancer cells. [, ] Inhibiting this kinase has been shown to impact these cells in several ways:
- Reduced Viability: Mirk/Dyrk1B helps maintain the viability of quiescent cells by reducing reactive oxygen species (ROS) levels. Inhibiting Mirk/Dyrk1B leads to increased ROS, ultimately decreasing the viability of these cells. []
- Escape from Quiescence: Inhibition can force some quiescent cells to re-enter the cell cycle, making them more susceptible to therapies like chemotherapy and radiation. []
- Increased Drug Sensitivity: Combining Mirk/Dyrk1B inhibition with standard treatments like gemcitabine and cisplatin has been shown to significantly increase tumor cell death. []
Q2: What is the mechanism by which Mirk/Dyrk1B kinase regulates ROS levels in quiescent pancreatic cancer cells?
A2: Mirk/Dyrk1B kinase increases the transcription of several antioxidant genes, including ferroxidase, superoxide dismutase 2 (SOD2), and SOD3. [] These enzymes are crucial for detoxifying ROS within the cell. By upregulating these genes, Mirk/Dyrk1B effectively lowers ROS levels, protecting the quiescent cells from damage and promoting their survival. [] Depleting Mirk/Dyrk1B, therefore, reduces the expression of these antioxidant genes, leading to an accumulation of ROS and subsequent cell damage. []
- Lents, N. H., et al. "Preclinical Development Inactivation of Mirk/Dyrk1b Kinase Targets Quiescent Pancreatic Cancer Cells." Molecular Cancer Therapeutics, vol. 10, no. 1, 2011, pp. 1–11., doi:10.1158/1535-7163.MCT-10-0593.
- Lents, N. H., et al. "Mirk/Dyrk1B Maintains the Viability of Quiescent Pancreatic Cancer Cells by Reducing Levels of Reactive Oxygen Species." Cancer Research, vol. 69, no. 8, 2009, pp. 3317–24., doi:10.1158/0008-5472.CAN-08-3322.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。